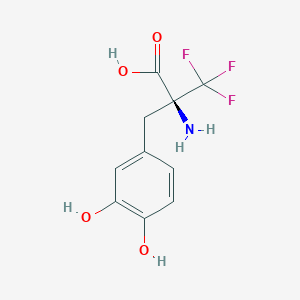
DL-2-(Trifluoromethyl)-3-(3',4'-dihydroxy-phenyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group and a dihydroxy-phenyl group attached to an alanine backbone, making it a subject of interest in both organic chemistry and medicinal research.
Preparation Methods
The synthesis of DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine typically involves multiple steps, starting with the preparation of the trifluoromethylated precursor. Common synthetic routes include:
Step 1 Trifluoromethylation: Introduction of the trifluoromethyl group to a suitable precursor using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Step 2 Phenylation: Attachment of the dihydroxy-phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Step 3 Amino Acid Formation: Conversion of the intermediate to the alanine derivative through amination reactions, typically involving reductive amination or Strecker synthesis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine undergoes various chemical reactions, including:
Oxidation: The dihydroxy-phenyl group can be oxidized to quinones using oxidizing agents like potassium permanganate or ceric ammonium nitrate.
Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions, to introduce other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions include quinones, alcohols, and substituted derivatives.
Scientific Research Applications
DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a probe for investigating biochemical pathways involving fluorinated compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties, due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s stability and reactivity.
Mechanism of Action
The mechanism by which DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dihydroxy-phenyl group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine can be compared with other similar compounds, such as:
DL-2-(Trifluoromethyl)-3-(4’-hydroxy-phenyl)alanine: Lacks one hydroxyl group, resulting in different reactivity and biological activity.
DL-2-(Trifluoromethyl)-3-(3’,4’-dimethoxy-phenyl)alanine: Contains methoxy groups instead of hydroxyl groups, affecting its solubility and interaction with biological targets.
DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)glycine: Has a glycine backbone instead of alanine, influencing its structural conformation and reactivity.
The uniqueness of DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10F3NO4 |
|---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C10H10F3NO4/c11-10(12,13)9(14,8(17)18)4-5-1-2-6(15)7(16)3-5/h1-3,15-16H,4,14H2,(H,17,18)/t9-/m0/s1 |
InChI Key |
WRJXYKIHRALFGX-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@](C(=O)O)(C(F)(F)F)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)(C(F)(F)F)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















